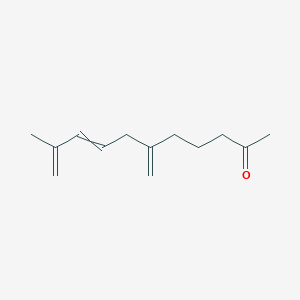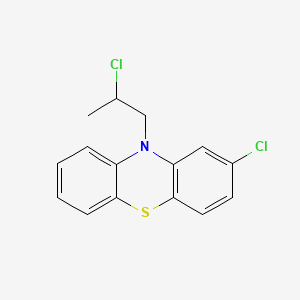
2-Chloro-10-(2-chloropropyl)phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-10-(2-chloropropyl)phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse biological activities. Phenothiazine derivatives have been widely studied for their pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Preparation Methods
The synthesis of 2-Chloro-10-(2-chloropropyl)phenothiazine typically involves the alkylation of 2-chlorophenothiazine. One common method includes the reaction of 2-chlorophenothiazine with 1-(2-chloropropyl)-4-methylpiperazine in the presence of a base such as sodium amide . The reaction conditions usually involve heating the reactants to facilitate the alkylation process.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. For example, the cyclization of m-chloro diphenylamine with sulfur in the presence of iodine as a catalyst can produce 2-chlorophenothiazine, which can then be further alkylated to obtain the desired compound .
Chemical Reactions Analysis
2-Chloro-10-(2-chloropropyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-10-(2-chloropropyl)phenothiazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-10-(2-chloropropyl)phenothiazine involves its interaction with various molecular targets. It primarily acts by blocking dopamine receptors in the brain, which contributes to its antipsychotic effects . Additionally, it may interact with other neurotransmitter receptors, including histaminergic and cholinergic receptors, leading to its antiemetic and antihistaminic properties .
Comparison with Similar Compounds
2-Chloro-10-(2-chloropropyl)phenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic and antiemetic effects, chlorpromazine is widely used in clinical settings.
Prochlorperazine: This compound is used to treat severe nausea and vomiting and has similar pharmacological properties.
Perphenazine: Another phenothiazine derivative with antipsychotic and antiemetic effects.
Properties
CAS No. |
101976-28-7 |
|---|---|
Molecular Formula |
C15H13Cl2NS |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-chloro-10-(2-chloropropyl)phenothiazine |
InChI |
InChI=1S/C15H13Cl2NS/c1-10(16)9-18-12-4-2-3-5-14(12)19-15-7-6-11(17)8-13(15)18/h2-8,10H,9H2,1H3 |
InChI Key |
WMLOGBMMUXVWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


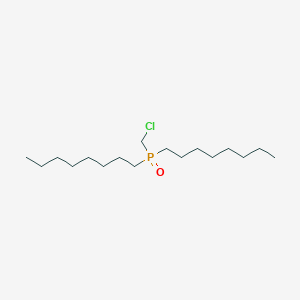

![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
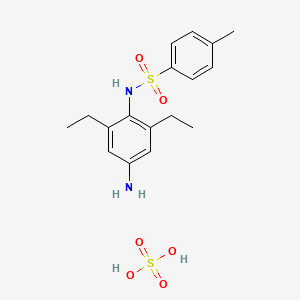
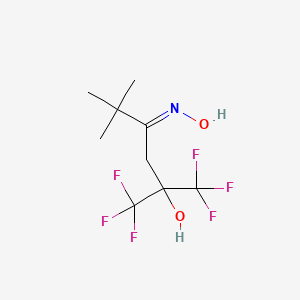
![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
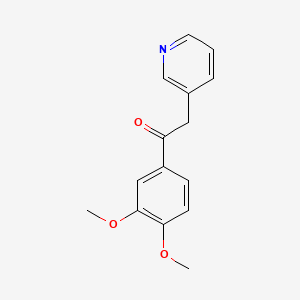

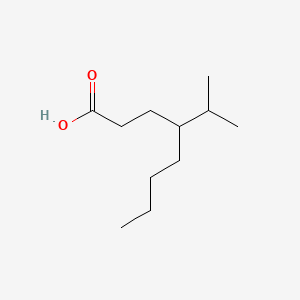
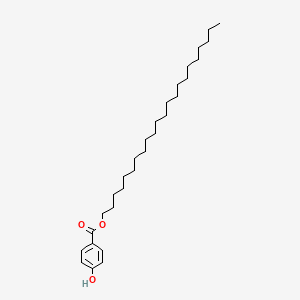
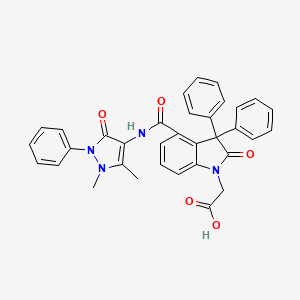
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
